molecular formula C16H14O2 B101104 3,6-Dimethoxyphenanthrene CAS No. 15638-08-1

3,6-Dimethoxyphenanthrene

Cat. No. B101104
CAS RN: 15638-08-1
M. Wt: 238.28 g/mol
InChI Key: FSOLYWGGLXQAMC-UHFFFAOYSA-N
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Description

3,6-Dimethoxyphenanthrene is a polycyclic aromatic hydrocarbon that has gained significant attention in recent years due to its potential applications in scientific research. This molecule has a unique structure that makes it an attractive target for synthesis and investigation.

Mechanism Of Action

The mechanism of action of 3,6-Dimethoxyphenanthrene is not well understood. However, it has been suggested that this molecule may interact with cellular membranes and proteins, leading to changes in cellular signaling pathways and gene expression.

Biochemical And Physiological Effects

Studies have shown that 3,6-Dimethoxyphenanthrene has antioxidant properties, which may protect cells from oxidative stress and DNA damage. Additionally, this molecule has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases such as arthritis and cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,6-Dimethoxyphenanthrene in lab experiments is its high purity and stability. This molecule is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3,6-Dimethoxyphenanthrene is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the investigation of 3,6-Dimethoxyphenanthrene. One potential area of research is the development of new organic semiconductors based on this molecule. Additionally, further investigation of the antioxidant and anti-inflammatory properties of 3,6-Dimethoxyphenanthrene may lead to the development of new therapies for various diseases. Finally, the use of 3,6-Dimethoxyphenanthrene as a fluorescent probe for the detection of DNA damage and oxidative stress may have applications in the field of diagnostics and personalized medicine.
Conclusion:
In conclusion, 3,6-Dimethoxyphenanthrene is a unique molecule with potential applications in various scientific research fields. Its high purity and stability make it an attractive target for synthesis and investigation. Further research into its mechanism of action, biochemical and physiological effects, and future directions may lead to the development of new therapies and technologies.

Synthesis Methods

The synthesis of 3,6-Dimethoxyphenanthrene can be achieved through several methods. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with phenanthrene in the presence of a Lewis acid catalyst. Another method involves the reaction of 2,3-dimethoxybenzaldehyde with 1,2-dihydrophenanthrene in the presence of a strong acid catalyst. Both methods result in the formation of 3,6-Dimethoxyphenanthrene with high yield and purity.

Scientific Research Applications

3,6-Dimethoxyphenanthrene has been used in various scientific research applications. One of the most significant applications is in the field of organic electronics. This molecule has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and light-emitting diodes. Additionally, 3,6-Dimethoxyphenanthrene has been investigated for its potential as a fluorescent probe for the detection of DNA damage and oxidative stress.

properties

CAS RN

15638-08-1

Product Name

3,6-Dimethoxyphenanthrene

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

3,6-dimethoxyphenanthrene

InChI

InChI=1S/C16H14O2/c1-17-13-7-5-11-3-4-12-6-8-14(18-2)10-16(12)15(11)9-13/h3-10H,1-2H3

InChI Key

FSOLYWGGLXQAMC-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CC3=C2C=C(C=C3)OC)C=C1

Canonical SMILES

COC1=CC2=C(C=CC3=C2C=C(C=C3)OC)C=C1

synonyms

3,6-Dimethoxyphenanthrene

Origin of Product

United States

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